molecular formula C5H7F2N3 B2481766 1-(2,2-Difluoroethyl)imidazol-2-amine CAS No. 1700491-28-6

1-(2,2-Difluoroethyl)imidazol-2-amine

Cat. No. B2481766
CAS RN: 1700491-28-6
M. Wt: 147.129
InChI Key: HFLHVKUJAHCLFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, such as 1-(2,2-Difluoroethyl)imidazol-2-amine, often involves multi-step reactions that may include halogenation, nucleophilic substitution, and cyclization processes. A common approach is the modification of existing imidazole compounds or the assembly of the imidazole ring from simpler precursors through condensation reactions. Techniques such as the one-pot synthesis of 1,2-disubstituted 2-imidazolines from N-(2-haloethyl)amides and amines have been reported, highlighting the versatility in synthesizing imidazole derivatives (Al Ellsworth et al., 2016).

Scientific Research Applications

CO2 Capture

1-(2,2-Difluoroethyl)imidazol-2-amine and similar compounds have been studied for their potential in carbon dioxide capture. For instance, a task-specific ionic liquid derived from imidazole showed efficiency in reversibly sequestering CO2 as a carbamate salt. This research indicates that such compounds could be useful in environmental applications, particularly in CO2 capture technologies (Bates et al., 2002).

Magnetic and Crystallography Studies

Compounds with an imidazole base have been synthesized for studying their magnetic and crystallographic properties. For example, a tetranuclear copper(II) complex with imidazole as a bridging ligand was investigated, which could have implications in materials science and chemistry (Chaudhuri et al., 1993).

Synthesis of Functionalized Benzimidazoimidazoles

A novel carbonylative approach to synthesize functionalized benzimidazoimidazoles using a process involving oxidative aminocarbonylation indicates the utility of imidazole-derived compounds in complex organic syntheses. This kind of research contributes significantly to the field of organic chemistry (Veltri et al., 2018).

Development of Energetic Salts

Research into imidazole and similar compounds has also led to the development of energetic salts for potential use in nitrogen-rich gas generators. These compounds exhibited high heats of formation and energy content, suggesting their applicability in energy-intensive applications (Srinivas et al., 2014).

Environmental Analysis

Imidazole derivatives have been used in developing sensitive probes for the detection of amines in environmental water. This showcases the potential of such compounds in environmental monitoring and analysis (You et al., 2010).

Catalyst Design

Imidazole-based compounds have been used in designing catalysts for chemical syntheses. For example, a study on the synthesis of 1,2,4,5-tetrasubstituted imidazoles highlighted the efficiency of an imidazole-derived ionic liquid as a catalyst (Zolfigol et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2,2-difluoroethyl)imidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c6-4(7)3-10-2-1-9-5(10)8/h1-2,4H,3H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLHVKUJAHCLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)imidazol-2-amine

CAS RN

1700491-28-6
Record name 1-(2,2-difluoroethyl)-1H-imidazol-2-amine
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